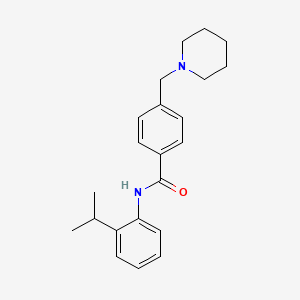
N-(2-isopropylphenyl)-4-(1-piperidinylmethyl)benzamide
Übersicht
Beschreibung
N-(2-isopropylphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1995 by scientists at Merck & Co., Inc. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool for investigating the role of the dopamine D4 receptor in the brain.
Wirkmechanismus
L-745,870 acts as an antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its activation. This results in a decrease in the activity of neurons that are normally stimulated by dopamine, leading to a decrease in dopamine-mediated physiological processes.
Biochemical and Physiological Effects:
Studies have shown that L-745,870 can modulate a wide range of physiological processes that are mediated by the dopamine D4 receptor. These include regulation of motor activity, cognition, reward, and emotional processing. It has also been shown to have potential therapeutic effects in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Vorteile Und Einschränkungen Für Laborexperimente
The high selectivity of L-745,870 for the dopamine D4 receptor makes it a valuable tool for investigating the specific functions of this receptor subtype. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its selectivity for the D4 receptor may limit its usefulness for investigating the roles of other dopamine receptor subtypes.
Zukünftige Richtungen
There are several potential future directions for research involving L-745,870. These include investigating its potential therapeutic effects in the treatment of psychiatric disorders, exploring its effects on other physiological processes beyond those mediated by the dopamine D4 receptor, and developing more potent and selective analogs for use as research tools. Additionally, further studies are needed to fully understand the biochemical and physiological effects of L-745,870 and its potential as a research tool for investigating the role of the dopamine D4 receptor in the brain.
Wissenschaftliche Forschungsanwendungen
L-745,870 has been used extensively as a research tool for investigating the role of the dopamine D4 receptor in the brain. It has been shown to be highly selective for the D4 receptor, with little or no activity at other dopamine receptor subtypes. This selectivity has made it a valuable tool for studying the specific functions of the D4 receptor in various brain regions and physiological processes.
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)20-8-4-5-9-21(20)23-22(25)19-12-10-18(11-13-19)16-24-14-6-3-7-15-24/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCGUMRJJHLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


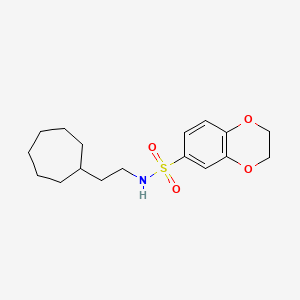
![3-(2-cyclohexylethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646881.png)
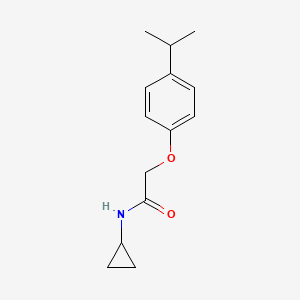
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)

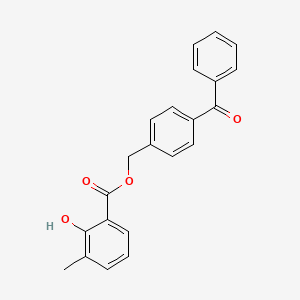

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4646911.png)
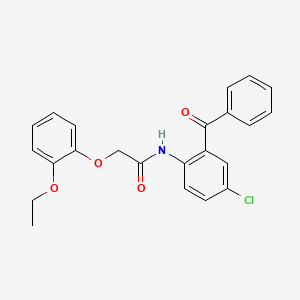
![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4646937.png)
![methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4646951.png)
![2-(4-fluorophenyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4646957.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4646959.png)
![N-[1-(3-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4646967.png)
